Substrate Affinity (Km) in Viral RNA Polymerase: CTP vs. ATP, GTP, UTP
In kinetic studies with Coxsackievirus B3 RNA polymerase, Cytidine 5'-(tetrahydrogen triphosphate), sodium salt (CTP) demonstrated significantly higher affinity for the enzyme's active site compared to its non-cognate nucleotide competitors. This is a direct comparison of substrate binding strength. [1]
| Evidence Dimension | Michaelis-Menten constant (Km) for viral RNA polymerase |
|---|---|
| Target Compound Data | Km = 24 μM |
| Comparator Or Baseline | Km values for non-cognate nucleotides: GTP = 500 μM, ATP = 1300 μM, UTP = 3000 μM (reported as competitive inhibition constants, Kic) |
| Quantified Difference | CTP affinity is ~21-fold higher than GTP, ~54-fold higher than ATP, and ~125-fold higher than UTP. |
| Conditions | Coxsackievirus B3 RNA-dependent RNA polymerase (RdRp) elongation assay using an RNA template and 2-aminopurine fluorescence. |
Why This Matters
This dramatic difference in enzyme affinity confirms that CTP is the required, high-efficiency substrate for this viral polymerase; substitution with ATP or UTP would drastically reduce reaction rates and invalidate kinetic or inhibition studies.
- [1] Benarroch, D., et al. (2016). ATP Is an Allosteric Inhibitor of Coxsackievirus B3 Polymerase. Journal of Virology, 90(13), 6092–6103. View Source
